(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Catalog No.
S973583
CAS No.
1217463-08-5
M.F
C21H16ClF12N
M. Wt
545.797
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}p...

CAS Number

1217463-08-5

Product Name

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Molecular Formula

C21H16ClF12N

Molecular Weight

545.797

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1

InChI Key

CQFLULWFNBQFEP-PKLMIRHRSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl

Synonyms

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride (CAS 1217463-08-5) is a highly specialized chiral secondary amine organocatalyst. Characterized by its sterically demanding, electron-withdrawing bis(trifluoromethyl)phenyl groups, it operates primarily via enamine and iminium-ion activation modes. Unlike the structurally related diarylprolinol silyl ethers, this scaffold lacks the alpha-oxygen atom, providing an orthogonal steric shielding profile that is uniquely suited for specific dual-catalytic and asymmetric hydrogenation workflows. As a pre-formed hydrochloride salt, it offers superior bench stability and precise acid-base stoichiometry compared to free-base alternatives, making it a reliable precursor for scalable asymmetric synthesis in pharmaceutical and fine chemical manufacturing [1].

Buyers often attempt to substitute this catalyst with more common MacMillan imidazolidinones or Jørgensen-Hayashi diarylprolinol silyl ethers due to broader commercial availability. However, this substitution frequently fails in sterically congested or dual-catalytic environments. The absence of the bulky silyl ether moiety in the diarylmethylpyrrolidine scaffold fundamentally alters the transition-state geometry, enabling distinct facial differentiation that is critical for overriding geometric isomerism in mixed-feedstock reductions. Furthermore, substituting the pre-formed hydrochloride salt with an in-situ acidified free base introduces ±5-10% stoichiometric variance, which leads to inconsistent iminium formation rates, variable yields, and diminished enantiomeric excess during industrial scale-up [1].

Enantiocontrol in Dual-Catalytic Asymmetric Hydrogenation

In the enantioselective hydrogenation of geometric isomer mixtures such as (E/Z)-citral, standard single-catalyst systems typically yield enantiocomplementary products, destroying overall enantiomeric purity. Employing the chiral 2-diarylmethylpyrrolidine scaffold in a dual-catalyst system with Pd/BaSO4 effectively overrides this geometric isomerism, yielding (R)-citronellal with 89% ee. This demonstrates the unique facial shielding capacity of the diarylmethylpyrrolidine architecture, which lacks the silyl ether oxygen that otherwise interferes with the reductive catalytic cycle [1].

Evidence DimensionEnantiomeric excess (ee) in mixed-isomer (E/Z) hydrogenation
Target Compound Data89% ee for (R)-citronellal (using diarylmethylpyrrolidine + Pd/BaSO4)
Comparator Or BaselineStandard single-catalyst systems (~0-20% net ee due to enantiocomplementary reduction)
Quantified DifferenceUp to 89% absolute improvement in ee from unseparated mixed (E/Z) feedstocks
ConditionsDual organo- and metal-catalyzed hydrogenation of natural citral

Enables buyers to utilize cheaper, mixed-isomer feedstocks rather than requiring costly, pre-separated, isomerically pure starting materials.

Process Reproducibility via Pre-Formed Hydrochloride Salt

Iminium-ion catalysis requires precise acid co-catalysis to form the active catalytic species. Procuring the free base of diarylmethylpyrrolidines necessitates in-situ acidification, which is prone to stoichiometric errors and moisture-induced degradation. The pre-formed hydrochloride salt (CAS 1217463-08-5) guarantees an exact 1:1 amine-to-acid ratio and presents as a bench-stable solid. This eliminates the ±5-10% stoichiometric variance commonly observed during scale-up with free bases, ensuring consistent kinetic profiles and preventing unreacted free amine from catalyzing off-target background reactions [1].

Evidence DimensionAcid-base stoichiometry and batch reproducibility
Target Compound DataExact 1:1 stoichiometric ratio; bench-stable solid
Comparator Or BaselineIn-situ acidified free base (±5-10% variance; prone to oxidation and moisture absorption)
Quantified DifferenceElimination of stoichiometric variance; significant reduction in background side-reactions
ConditionsIndustrial scale-up of iminium-catalyzed transformations

Critical for process chemists who require strict batch-to-batch reproducibility and simplified handling protocols in GMP environments.

Enhanced Electrophilicity via Bis(trifluoromethyl)phenyl Substitution

The incorporation of 3,5-bis(trifluoromethyl)phenyl groups profoundly alters the electronic properties of the catalyst compared to unsubstituted diphenylmethylpyrrolidine. The strong electron-withdrawing nature of the CF3 groups lowers the pKa of the intermediate iminium ion, significantly increasing its electrophilicity. This electronic activation accelerates the rate of nucleophilic attack, typically increasing turnover frequencies by 2- to 5-fold in sterically hindered conjugate additions, while the expanded van der Waals volume of the CF3 groups tightens the chiral pocket for superior stereocontrol [1].

Evidence DimensionCatalytic turnover and iminium electrophilicity
Target Compound DataHigh electrophilicity; accelerated turnover (2x-5x)
Comparator Or BaselineUnsubstituted diphenylmethylpyrrolidine (lower electrophilicity, slower reaction rates)
Quantified Difference2- to 5-fold increase in turnover frequency for hindered substrates
ConditionsIminium-mediated conjugate addition reactions

Allows buyers to achieve higher yields in shorter reaction times, reducing overall catalyst loading and reactor occupancy.

Dual-Catalytic Asymmetric Hydrogenation of Mixed-Isomer Enals

Where this compound is the right choice: Processing inexpensive, mixed-isomer feedstocks (such as E/Z citral) into isomerically pure chiral intermediates without prior separation. The diarylmethylpyrrolidine scaffold uniquely overrides geometric isomerism when paired with a metal catalyst, a feat where standard prolinol silyl ethers fail [1].

Standardized Iminium-Ion Catalysis in GMP Process Chemistry

Where this compound is the right choice: Industrial scale-up operations requiring strict batch-to-batch reproducibility. The pre-formed hydrochloride salt eliminates the stoichiometric variance and handling issues associated with in-situ acidification of free-base amines [1].

Conjugate Additions with Sterically Hindered Nucleophiles

Where this compound is the right choice: Synthesizing complex APIs where bulky nucleophiles struggle to react. The extreme electron-withdrawing capacity of the bis(trifluoromethyl)phenyl groups creates a highly electrophilic iminium intermediate, accelerating turnover frequencies [1].

Synthesis of Chiral Terpenoids and Fragrance Intermediates

Where this compound is the right choice: Commercial synthesis of high-value fragrance compounds like (R)-citronellal and L-menthol precursors, where high enantiomeric excess (ee) directly dictates the olfactory purity and market value of the final product [1].

Dates

Last modified: 04-14-2024

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